Meclocycline sulfosalicylate, United States PharmacopeiaReference Standard
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Overview
Description
Meclocycline sulfosalicylate is a tetracycline antibiotic used primarily for its antibacterial properties. It is indicated for the treatment of susceptible skin infections, bacterial vaginitis, vulvovaginitis, and cervicitis . This compound is known for its broad-spectrum bacteriostatic activity, which inhibits the growth of a wide range of bacterial species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meclocycline sulfosalicylate involves the reaction of meclocycline with sulfosalicylic acid. The process typically includes dissolving meclocycline in a suitable solvent, followed by the addition of sulfosalicylic acid under controlled conditions to form the sulfosalicylate salt .
Industrial Production Methods: Industrial production of meclocycline sulfosalicylate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Meclocycline sulfosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of meclocycline, which may have altered antibacterial properties or other pharmacological effects .
Scientific Research Applications
Meclocycline sulfosalicylate has a wide range of scientific research applications:
Mechanism of Action
Meclocycline sulfosalicylate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the association of aminoacyl-tRNA with the ribosome, thereby blocking protein synthesis. The inhibition of protein synthesis ultimately prevents bacterial growth and reproduction . The primary molecular target is the bacterial ribosome, specifically protein S7 of the 30S subunit .
Comparison with Similar Compounds
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetics and spectrum of activity.
Tetracycline: The parent compound of the tetracycline class, used for a wide range of bacterial infections.
Uniqueness: Meclocycline sulfosalicylate is unique due to its specific formulation as a sulfosalicylate salt, which enhances its solubility and stability for topical applications. This makes it particularly effective for treating skin infections and other localized bacterial infections .
Properties
Molecular Formula |
C29H27ClN2O14S |
---|---|
Molecular Weight |
695.0 g/mol |
IUPAC Name |
(4S,4aR,5S,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10?,14-,15+,17+,22+;/m1./s1 |
InChI Key |
WVJKUGVVYXCLFV-FRGFDCQGSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H](C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
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